molecular formula C17H18N2O3S B5086847 ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate

Cat. No.: B5086847
M. Wt: 330.4 g/mol
InChI Key: REGVRZFJZIFZPM-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(4-methylsulfanylphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-21-17(20)14-10(2)22-16(19)13(9-18)15(14)11-5-7-12(23-3)8-6-11/h5-8,15H,4,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGVRZFJZIFZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)SC)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method starts with the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran compound with high efficiency. The reaction conditions often include moderate temperatures and the use of organic solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form bicyclic structures.

    Acylation: The carboxylate ester group can be acylated to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . Reaction conditions typically involve moderate temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include various pyrano[2,3-d]pyrimidine derivatives, which have been shown to possess significant biological activities .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyran compounds, including ethyl 6-amino-5-cyano derivatives, exhibit notable antibacterial and antifungal activities. For instance, studies have shown that certain pyran derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

Pyran compounds have been investigated for their antitumor properties. Ethyl 6-amino-5-cyano derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential use in cancer therapy. The mechanism often involves inducing apoptosis in cancer cells, which is a crucial pathway for effective cancer treatment .

Synthetic Intermediates

Ethyl 6-amino-5-cyano-2-methyl-4H-pyran derivatives serve as valuable intermediates in organic synthesis. They are utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .

Multicomponent Reactions

The compound has been successfully employed in multicomponent reactions (MCRs), which are efficient methods for synthesizing diverse chemical entities in a single step. For example, MCRs involving ethyl 6-amino-5-cyano derivatives have yielded high product diversity and improved reaction conditions, such as shorter reaction times and higher yields .

DNA Binding Studies

Studies have shown that certain pyran derivatives can bind to DNA, acting as minor groove binders. This property is significant for developing drugs that target DNA interactions, potentially leading to new therapeutic strategies for diseases such as cancer . The binding constants of these compounds indicate strong interactions with DNA, which can be exploited in drug design.

Case Studies

StudyFindingsApplication
Liang et al., 2009Demonstrated the synthesis of pyran derivatives with antimicrobial propertiesDevelopment of new antibiotics
Bloxham et al., 1994Investigated antitumor activity of pyran compoundsCancer treatment research
Adole et al., 2021Explored the molecular structure and electronic properties using DFTInsights into reactivity and stability

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can act as nucleophiles, participating in reactions with electrophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H24N4O3S2C_{29}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of 540.66 g/mol. The compound features a pyran ring with various functional groups, including an amino group, cyano group, and methylthio-substituted phenyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-component reactions that integrate ethyl acetoacetate, malononitrile, and various aromatic aldehydes in the presence of catalysts like triethylamine. This method allows for the efficient formation of the pyran structure while introducing diverse substituents that enhance biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, derivatives synthesized from this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds derived from hydrazine reactions exhibited potent inhibitory activities against tyrosine kinases such as EGFR and PDGFR, with IC50 values as low as 0.64 nM .

Table 1: Cytotoxicity of Selected Compounds Derived from this compound

CompoundCell Line TestedIC50 (nM)
8bEGFR0.78
8bPDGFR0.64
10bVEGFR-21.12
21c-Kit1.27
24aFlt-31.46

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets in cancer cells. The amino and cyano groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the hydrophobic nature of the pyran ring enhances binding affinity to protein targets, which is crucial for its anticancer efficacy .

Other Biological Activities

Beyond anticancer properties, compounds related to this compound have been investigated for additional pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain compounds have been reported to exhibit anti-inflammatory activity in preclinical models.
  • Neuroprotective Properties : There is emerging evidence suggesting potential neuroprotective effects, warranting further investigation into their mechanisms.

Case Studies

In a recent study published in the Bull. Chem. Soc. Ethiop., researchers synthesized several derivatives from ethyl 6-amino-5-cyano compounds and evaluated their biological activities against multiple cancer cell lines. The study concluded that specific substitutions on the pyran ring significantly influenced cytotoxicity and kinase inhibition profiles .

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate?

The compound is typically synthesized via a multicomponent one-pot reaction under reflux conditions. For example, condensation of ethyl acetoacetate, malononitrile, and substituted aldehydes in PEG-400–H₂O media with sulfamic acid as a catalyst (yield ~75%) . Reaction parameters such as temperature (80–100°C), solvent selection (aqueous ethanol or PEG), and catalyst loading (e.g., 10 mol%) are critical for optimizing yield and purity . Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this pyran derivative?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding (e.g., NH₂ protons resonating at δ 4.48–6.91 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., νCN ~2183 cm⁻¹, νNH₂ ~3334–3398 cm⁻¹) .
  • UV-Vis : Analyzes electronic transitions linked to the conjugated pyran ring and cyano groups (e.g., λmax ~270–300 nm) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., R22(12) motifs in pseudo-dimers) .

Q. What biological activities are commonly associated with this compound class?

Pyran derivatives exhibit antimicrobial (MIC values <50 µg/mL against Staphylococcus aureus), antitumor (IC₅₀ ~10–20 µM in MCF-7 cells), and smooth muscle relaxant effects (e.g., tracheal relaxation via calcium channel blockade) . Bioactivity is influenced by substituents like the 4-(methylsulfanyl)phenyl group, which enhances lipophilicity and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproduct analysis (e.g., unreacted nitriles or dimerization products) requires monitoring via TLC or HPLC. Optimization strategies include:

  • Solvent tuning : Polar aprotic solvents (DMF, PEG-400) improve reaction homogeneity .
  • Catalyst screening : Trisodium citrate dihydrate or iodine enhances regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (from 3 h to 30 min) and improves yield by ~15% .

Q. How do computational methods like DFT aid in understanding this compound’s reactivity?

DFT studies at the B3LYP/6-311G(d,p) level predict:

  • HOMO-LUMO gaps (~3.5–4.0 eV), correlating with charge-transfer interactions in biological systems .
  • Vibrational frequencies : Match experimental IR data (e.g., C≡N stretch at 2183 cm⁻¹) with <2% deviation .
  • Electrostatic potential maps : Highlight nucleophilic sites (e.g., NH₂, cyano groups) for derivatization .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

Discrepancies (e.g., variable IC₅₀ values) arise from substituent effects. Systematic approaches include:

  • QSAR modeling : Correlates electronic parameters (Hammett σ) with activity trends .
  • Crystallographic analysis : Identifies hydrogen-bonding patterns (e.g., N–H⋯N interactions) that modulate solubility and target affinity .
  • Docking studies : Validates binding modes (e.g., calcium channel interactions for tracheal relaxation) .

Q. How does the 4-(methylsulfanyl)phenyl substituent influence the compound’s physicochemical properties?

  • Lipophilicity : The methylsulfanyl group increases logP by ~1.5 units, enhancing membrane permeability .
  • Electron density : Sulfur’s electron-donating effect stabilizes the pyran ring’s charge distribution, confirmed by NBO analysis .
  • Crystal packing : Bulky substituents reduce symmetry, leading to P2₁/c space group formation .

Methodological Notes

  • Data Reproducibility : Always cross-validate NMR shifts with computed chemical shifts (e.g., using ACD/Labs or MestReNova) .
  • Safety Protocols : Handle with PPE (gloves, goggles) due to irritancy risks; store in inert atmospheres (Ar/N₂) to prevent oxidation .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., cytotoxicity assays require IRB approval) .

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